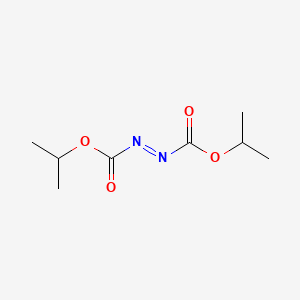

Diisopropyl azodicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl (NE)-N-propan-2-yloxycarbonyliminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWRJUBEIPHGQF-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N=NC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/N=N/C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894754 | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange liquid; [Merck Index] Pungent odor; [Alfa Aesar MSDS] | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20607 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2446-83-5, 939987-56-1 | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002446835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939987561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL AZODICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W701BXX4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diisopropyl Azodicarboxylate: A Versatile Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl azodicarboxylate (DIAD) is a pivotal reagent in organic chemistry, prized for its reactivity and versatility in forging a variety of chemical bonds under mild conditions.[1][2] This orange-red oily liquid, with the chemical formula C₈H₁₄N₂O₄, has become an indispensable tool in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[1][3][4] Its utility stems primarily from its role as a key component in the renowned Mitsunobu reaction, but its applications extend to a range of other valuable transformations, including oxidations and multicomponent reactions.[1][5][6] This guide provides a comprehensive overview of the core applications of DIAD, delving into the mechanistic underpinnings of its reactivity and offering practical insights for its effective use in a research and development setting.

Table 1: Physicochemical Properties of this compound (DIAD)

| Property | Value |

| CAS Number | 2446-83-5 |

| Molecular Formula | C₈H₁₄N₂O₄ |

| Molecular Weight | 202.21 g/mol |

| Appearance | Orange-red oily liquid |

| Density | 1.027 g/mL at 25 °C |

| Boiling Point | 75 °C at 0.25 mmHg |

| Solubility | Soluble in most organic solvents (THF, DCM, toluene); insoluble in water.[1][7] |

The Mitsunobu Reaction: A Cornerstone of C-O, C-N, and C-S Bond Formation

The Mitsunobu reaction is arguably the most significant application of DIAD in organic synthesis.[1][6] This powerful reaction facilitates the conversion of primary and secondary alcohols to a wide array of functional groups, including esters, ethers, azides, and imides, with a characteristic inversion of stereochemistry at the alcohol carbon.[8][9][10] This stereospecificity is of paramount importance in the synthesis of chiral molecules, a common requirement in drug development.[11][12]

Mechanistic Insights

The reaction is a complex redox process involving the alcohol, a nucleophile (often a carboxylic acid, phenol, imide, or hydrazoic acid), triphenylphosphine (PPh₃), and DIAD. The generally accepted mechanism proceeds through several key steps:

-

Activation of Triphenylphosphine: The reaction is initiated by the nucleophilic attack of triphenylphosphine on the electrophilic nitrogen of DIAD, forming a betaine intermediate.[8]

-

Proton Transfer: This betaine is a strong base and deprotonates the acidic nucleophile (e.g., a carboxylic acid) to form an ion pair.[8]

-

Formation of the Oxyphosphonium Salt: The alcohol then attacks the activated phosphonium species, leading to the formation of a key intermediate, the alkoxyphosphonium salt, and the reduced DIAD byproduct, diisopropyl hydrazinedicarboxylate.

-

SN2 Displacement: The conjugate base of the nucleophile, now a potent nucleophile, displaces the activated hydroxyl group in an SN2 fashion, resulting in the desired product with inverted stereochemistry and the formation of triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[10]

Figure 1: Generalized mechanism of the Mitsunobu reaction.

Core Applications of the Mitsunobu Reaction

The versatility of the Mitsunobu reaction allows for the synthesis of a diverse range of compounds.

The formation of esters from alcohols and carboxylic acids is a classic application.[9] This method is particularly advantageous for sterically hindered alcohols or sensitive substrates where traditional acid-catalyzed esterification may fail or lead to side reactions.[10]

Experimental Protocol: Mitsunobu Esterification of a Secondary Alcohol

-

To a stirred solution of the secondary alcohol (1.0 eq), carboxylic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add DIAD (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired ester.

Phenols and other acidic alcohols can be converted to their corresponding ethers.[10] This is a valuable alternative to the Williamson ether synthesis, especially when dealing with sensitive substrates.

The reaction of alcohols with hydrazoic acid (HN₃) or its synthetic equivalents in the presence of DIAD and PPh₃ provides a reliable route to alkyl azides.[9] These azides are important intermediates for the synthesis of amines and nitrogen-containing heterocycles.

A modification of the Gabriel synthesis utilizes phthalimide as the nucleophile to convert alcohols to primary amines after a subsequent deprotection step. This provides a clean and efficient method for introducing a primary amine group with inversion of configuration.

DIAD as an Oxidizing Agent

Beyond its role in the Mitsunobu reaction, DIAD can function as a potent oxidizing agent, particularly in combination with a catalyst.

Nitroxyl Radical-Catalyzed Oxidation of Alcohols

A significant application is the nitroxyl radical-catalyzed oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[5][13][14] This methodology, often employing catalysts like TEMPO or its derivatives, offers a mild and selective alternative to traditional heavy-metal-based oxidants.[13] DIAD serves as the terminal oxidant in this catalytic cycle, being reduced to diisopropyl hydrazinedicarboxylate. A key advantage of this system is the avoidance of overoxidation of primary alcohols to carboxylic acids.[13][14]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound: Application, synthesis and decomposition_Chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound: A highly efficient "molecular architect" in pharmaceutical synthesis" - www.pharmasources.com [pharmasources.com]

- 5. This compound [organic-chemistry.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. chemistnotes.com [chemistnotes.com]

- 10. jk-sci.com [jk-sci.com]

- 11. DIAD: Unlocking the Green Chemistry Key to Complex Molecular Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 12. nbinno.com [nbinno.com]

- 13. Oxidation of Alcohols to Carbonyl Compounds with this compound Catalyzed by Nitroxyl Radicals [organic-chemistry.org]

- 14. Oxidation of alcohols to carbonyl compounds with this compound catalyzed by nitroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Diisopropyl azodicarboxylate CAS number and structure

An In-Depth Technical Guide to Diisopropyl Azodicarboxylate (DIAD)

Introduction: A Modern Reagent for Complex Syntheses

This compound, commonly referred to as DIAD, has established itself as an indispensable reagent in the arsenal of the modern organic chemist. While structurally unassuming, its reactivity profile enables a range of powerful and nuanced chemical transformations. This guide, intended for researchers and drug development professionals, moves beyond a simple cataloging of facts to provide a deeper understanding of DIAD's chemical identity, its synthesis, its critical role in the Mitsunobu reaction, and the essential protocols for its safe and effective use. As a versatile oxidizing agent and a key component in dehydrative coupling reactions, DIAD's utility is most profoundly demonstrated in the stereospecific synthesis of complex molecules, where precise control of chiral centers is paramount.[1] This document provides the foundational knowledge and practical insights required to leverage this potent reagent with confidence and scientific rigor.

Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent begins with its fundamental identity and physical characteristics. DIAD is the diisopropyl ester of azodicarboxylic acid.[2] Its defining feature is the azo group (-N=N-) flanked by two carbonyl groups, which is the heart of its reactivity.

-

Molecular Formula : C₈H₁₄N₂O₄[5]

-

Structure :

Caption: Chemical Structure of this compound (DIAD).

The table below summarizes the key physicochemical properties of DIAD, which are critical for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| Molecular Weight | 202.21 g/mol | [3][4] |

| Appearance | Orange to orange-red liquid | [3][5] |

| Density | 1.027 g/mL at 25 °C | [3][4] |

| Melting Point | 3 - 5 °C | [3][6] |

| Boiling Point | 75 °C at 0.25 mmHg | [3][4] |

| Refractive Index (n20/D) | 1.420 | [3][4] |

| Solubility | Soluble in THF, DCM, Toluene, other organic solvents; Insoluble in water | [5] |

Synthesis of this compound

While DIAD is commercially available, understanding its synthesis provides insight into its stability and potential impurities. A common laboratory and industrial method involves a two-step process starting from isopropyl carbazate, which is first converted to its corresponding hydrazo-dicarboxylate intermediate, followed by a mild oxidation to yield DIAD.[7][8]

The rationale for this two-step approach lies in its efficiency and the use of readily available and relatively inexpensive starting materials. The oxidation step is critical; reagents like hydrogen peroxide are often employed as they are effective and produce water as the primary byproduct, simplifying purification.[9]

Caption: General workflow for the synthesis of DIAD.

Experimental Protocol: Synthesis of DIAD[7][8]

-

Step 1: Formation of Diisopropyl Hydrazine-1,2-dicarboxylate

-

To a reaction vessel protected by an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent and a base.

-

Sequentially add isopropyl carbazate and diethyl carbonate.

-

Heat the reaction mixture to 100-180 °C for 2-6 hours.

-

After cooling, adjust the pH of the solution to 4.5-7.5 with acid.

-

Collect the precipitated product, hydrogenated diisopropyl azodiformate, by suction filtration.

-

-

Step 2: Oxidation to this compound

-

At a temperature of -20 °C to 25 °C, dissolve the intermediate from Step 1 in a 40%-50% sulfuric acid solution.

-

Add a catalyst (e.g., a bromide source).[10]

-

Cool the mixture to between -15 °C and -5 °C.

-

Slowly add 10%-15% hydrogen peroxide dropwise, maintaining the temperature range. The addition is complete when no more heat is evolved.

-

Allow the reaction to proceed for an additional 5-10 hours.

-

Quench the reaction (e.g., with sodium bisulfite solution).

-

Extract the product into an organic solvent (e.g., dichloromethane).

-

Wash the organic layer to neutrality, dry it over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield DIAD.

-

Core Application: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and widely used method for the stereospecific conversion of primary and secondary alcohols into esters, ethers, azides, and other derivatives.[11] The reaction proceeds via an Sₙ2 mechanism, resulting in a predictable inversion of stereochemistry at the alcoholic carbon, a feature of immense value in asymmetric synthesis.[11][12] DIAD, in concert with triphenylphosphine (PPh₃), is a cornerstone of this transformation.

Mechanism and Rationale

The driving force of the Mitsunobu reaction is the formation of the highly stable triphenylphosphine oxide (TPPO) and the reduced hydrazide derivative of DIAD.[12] The choice of DIAD over its common analogue, diethyl azodicarboxylate (DEAD), is often strategic. DIAD is more sterically hindered, which can suppress the formation of undesired hydrazide byproducts with certain nucleophiles.[2][10]

The mechanism proceeds through several key stages:

-

Betaine Formation : PPh₃, a soft nucleophile, attacks one of the electrophilic nitrogen atoms of DIAD, forming a betaine intermediate.

-

Proton Transfer : The acidic N-H proton of the nucleophile (e.g., a carboxylic acid) protonates the betaine, and the alcohol's proton is transferred to the nitrogen anion. This forms a key phosphonium salt.

-

Activation of Alcohol : The alcohol's oxygen atom attacks the now highly electrophilic phosphorus atom, displacing the reduced DIAD derivative and forming an oxyphosphonium salt. This step effectively converts the hydroxyl group, a poor leaving group, into an excellent one.

-

Sₙ2 Displacement : The conjugate base of the nucleophile performs a backside attack on the carbon atom bearing the oxyphosphonium group, displacing TPPO and leading to the final product with inverted stereochemistry.

Caption: Simplified mechanistic cycle of the Mitsunobu reaction.

Experimental Protocol: Esterification via Mitsunobu Reaction[13][14]

This protocol describes a general procedure for the esterification of a secondary alcohol with a carboxylic acid.

-

Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the alcohol (1.0 eq.), carboxylic acid (1.1-1.5 eq.), and triphenylphosphine (1.1-1.5 eq.) in a suitable anhydrous solvent (e.g., THF, dioxane, or DCM; typically 5-10 mL per mmol of alcohol).

-

Cooling : Cool the stirred solution to 0 °C using an ice-water bath. The order of addition is crucial; pre-mixing these components before adding DIAD is standard practice to avoid side reactions.[11][13]

-

DIAD Addition : Add DIAD (1.1-1.5 eq.) dropwise to the cooled solution over 10-20 minutes. The characteristic orange-red color of DIAD should dissipate as it is consumed. An exothermic reaction is expected.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring the reaction's progress by TLC or LC-MS. The formation of a white precipitate (TPPO) is often an indication of reaction progression.

-

Workup :

-

Concentrate the reaction mixture under reduced pressure.

-

Add a nonpolar solvent (e.g., diethyl ether or hexanes) to precipitate the TPPO and the reduced DIAD-hydrazide byproduct.

-

Filter the mixture through a pad of silica gel or celite, washing with the same nonpolar solvent.

-

The filtrate can be further washed with aqueous sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.[14]

-

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Other Synthetic Applications

Beyond its flagship role in the Mitsunobu reaction, DIAD is a versatile reagent in several other transformations:

-

Aza-Baylis-Hillman Reactions : DIAD can react with acrylates to generate aza-Baylis-Hillman adducts, which are useful synthetic intermediates.[2]

-

Selective N-Debenzylation : It serves as a selective reagent for the deprotection of N-benzyl groups, often in the presence of other protecting groups that might be sensitive to standard hydrogenolysis conditions.[2][10]

-

Oxidation of Alcohols : In conjunction with nitroxyl radicals (e.g., TEMPO), DIAD can act as the terminal oxidant for the conversion of alcohols to aldehydes and ketones.[15]

-

Amide Synthesis : A photoorganocatalytic method allows for the one-pot synthesis of amides from aldehydes and amines using DIAD.[15]

-

Industrial Applications : DIAD also functions as a thermal initiator for polymerization and as a foaming agent for vinyl resins and rubbers.[5][16]

Safety, Handling, and Storage

DIAD is a reactive and hazardous chemical that requires careful handling. Its thermal instability presents a significant risk, as it can undergo self-accelerating decomposition.[10]

| Hazard Type | GHS Classification & Statement | Reference(s) |

| Health Hazards | Skin Irritant (H315), Serious Eye Irritant (H319), May cause respiratory irritation (H335), Suspected of causing cancer (H351), May cause damage to organs through prolonged or repeated exposure (H373). | [17] |

| Physical Hazards | Self-reactive substance; risk of self-accelerating decomposition and thermal runaway, which can lead to fire or explosion. | [10] |

| Environmental | Toxic to aquatic life with long-lasting effects (H411). |

Handling and Storage Protocol

-

Engineering Controls : Always handle DIAD in a well-ventilated chemical fume hood.[18]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or a face shield.[19][20]

-

Dispensing : As DIAD is a liquid, transfer it carefully via syringe or cannula. Avoid inhalation of vapors or mists.

-

Storage : Store containers tightly closed in a dry, well-ventilated, and cool place, preferably refrigerated at 2-8 °C.[4] Store under an inert gas (e.g., argon or nitrogen) and protect from light.[18] Opened containers must be carefully resealed.

-

First Aid :

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

-

Disposal : DIAD and its containers must be disposed of as hazardous waste. Contact a licensed professional waste disposal service. Do not allow the product to enter drains.[19]

Conclusion

This compound is a powerful reagent whose utility in organic synthesis, particularly in the Mitsunobu reaction, is well-established. Its ability to facilitate stereospecific transformations under mild conditions makes it a vital tool for the construction of complex molecular architectures. However, its efficacy is matched by its potential hazards. A comprehensive understanding of its properties, mechanistic pathways, and strict adherence to safety protocols are paramount for its successful and safe implementation in the laboratory. By appreciating both the power and the peril of DIAD, researchers can continue to harness its capabilities to advance the frontiers of chemical science and drug discovery.

References

- This compound - Grokipedia. (n.d.).

-

This compound - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

Mitsunobu reaction - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

This compound | C8H14N2O4 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

- CN104478758A - Synthesis method of this compound - Google Patents. (n.d.).

-

This compound (DIAD) - Common Organic Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis of this compound. (2015, March 2). Chinese Journal of Applied Chemistry. Retrieved January 5, 2026, from [Link]

-

SAFETY DATA SHEET - ACCELA CHEMBIO INC. (n.d.). Retrieved January 5, 2026, from [Link]

-

This compound Safety Data Sheet. (2021, April 30). Retrieved January 5, 2026, from [Link]

-

Preparation of Compounds 9–12 by Mitsunobu Reaction - Bio-protocol. (n.d.). Retrieved January 5, 2026, from [Link]

-

The Role of DIAD in Modern Organic Synthesis: A Manufacturer's Perspective. (n.d.). Retrieved January 5, 2026, from [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

This compound (DIAD) - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]

-

Mitsunobu Reaction: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Retrieved January 5, 2026, from [Link]

-

Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved January 5, 2026, from [Link]

-

Mastering the Mitsunobu Reaction with this compound. (n.d.). Retrieved January 5, 2026, from [Link]

-

Mitsunobu Reaction - BYJU'S. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. アゾジカルボン酸ジイソプロピル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound (DIAD) [commonorganicchemistry.com]

- 7. This compound: self-accelerating decomposition and explosion_Chemicalbook [chemicalbook.com]

- 8. CN104478758A - Synthesis method of this compound - Google Patents [patents.google.com]

- 9. Synthesis of this compound [yyhx.ciac.jl.cn]

- 10. This compound: Application, synthesis and decomposition_Chemicalbook [chemicalbook.com]

- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 12. Mitsunobu Reaction: Mechanism, Steps & Applications Explained [vedantu.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. 4.3. Preparation of Compounds 9–12 by Mitsunobu Reaction [bio-protocol.org]

- 15. This compound [organic-chemistry.org]

- 16. nbinno.com [nbinno.com]

- 17. leap.epa.ie [leap.epa.ie]

- 18. merckmillipore.com [merckmillipore.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. accelachem.com [accelachem.com]

An In-depth Technical Guide to the Mitsunobu Reaction with DIAD

This guide provides a comprehensive overview of the Mitsunobu reaction, with a specific focus on the use of diisopropyl azodicarboxylate (DIAD). It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this powerful synthetic transformation.

Introduction: The Power of Stereochemical Inversion

The Mitsunobu reaction is a cornerstone of modern organic synthesis, renowned for its ability to achieve the stereospecific substitution of primary and secondary alcohols.[1] Discovered by Oyo Mitsunobu in 1967, this redox-condensation reaction facilitates the conversion of an alcohol to a wide array of functionalities, including esters, ethers, azides, and thioethers, with predictable inversion of stereochemistry.[1][2] This capability is particularly valuable in the synthesis of complex, biologically active molecules and natural products where precise control of stereocenters is paramount.[3][4]

The reaction typically employs a phosphine, most commonly triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or this compound (DIAD), to activate the alcohol for nucleophilic attack.[5] The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct.[5][6]

The Reagents: A Closer Look at DIAD

While DEAD has been historically prevalent, DIAD has gained favor in many applications due to several key advantages.[7] DIAD is generally considered to be more stable and less shock-sensitive than DEAD, enhancing laboratory safety.[7] Its bulkier isopropyl groups can sometimes lead to improved selectivity and a reduction in side reactions compared to its diethyl counterpart.[7]

| Reagent | Structure | Molar Mass ( g/mol ) | Key Characteristics |

| DIAD | (CH₃)₂CHOC(O)N=NC(O)OCH(CH₃)₂ | 202.21 | More stable, less shock-sensitive, can improve selectivity.[7] |

| DEAD | CH₃CH₂OC(O)N=NC(O)OCH₂CH₃ | 174.15 | Historically common, but can be less stable. |

The Core Mechanism: A Step-by-Step Dissection

The Mitsunobu reaction proceeds through a complex but well-elucidated mechanism. Understanding each step is crucial for troubleshooting and optimizing reaction conditions.

Step 1: Formation of the Phosphonium Betaine The reaction initiates with the nucleophilic attack of triphenylphosphine (a soft nucleophile) on the electrophilic nitrogen of DIAD. This rapid addition forms a zwitterionic adduct, often referred to as a phosphonium betaine.[2][8]

Step 2: Protonation and Formation of the Key Ion Pair The betaine is a strong base and readily deprotonates the acidic pronucleophile (e.g., a carboxylic acid, with a pKa typically ≤ 15) to form an ion pair.[6][8][9] This step is critical, as it generates the active nucleophile for the subsequent substitution.

Step 3: Activation of the Alcohol The alcohol's oxygen atom then attacks the positively charged phosphorus atom of the ion pair. This leads to the formation of an alkoxyphosphonium salt, which is a key intermediate.[8] This process effectively converts the hydroxyl group, a poor leaving group, into a much better one.

Step 4: The SN2 Displacement The final and stereochemically defining step is the SN2 attack of the deprotonated nucleophile on the carbon atom bearing the activated hydroxyl group.[10] This backside attack results in the inversion of the stereocenter and the formation of the desired product, along with triphenylphosphine oxide (TPPO) and the reduced diisopropyl hydrazinedicarboxylate.[10]

Caption: The catalytic cycle of the Mitsunobu reaction.

Experimental Protocol: A Practical Guide

This section outlines a general, step-by-step procedure for a typical Mitsunobu reaction using DIAD.

Materials:

-

Primary or secondary alcohol

-

Acidic pronucleophile (e.g., carboxylic acid)

-

Triphenylphosphine (PPh₃)

-

This compound (DIAD)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent (e.g., dichloromethane, dioxane)[11][12]

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.), the pronucleophile (1.1-1.5 eq.), and triphenylphosphine (1.1-1.5 eq.) in anhydrous THF.[11]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is important to control the initial exothermic reaction upon addition of DIAD.[5]

-

DIAD Addition: Slowly add DIAD (1.1-1.5 eq.) dropwise to the cooled, stirring solution. The characteristic orange-red color of DIAD should dissipate as the reaction progresses.[12]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 6-24 hours).[11] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

The major byproducts, triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate, can often be challenging to remove.[13] Purification is typically achieved by column chromatography on silica gel.[11] In some cases, precipitation of the byproducts from a non-polar solvent like diethyl ether or hexanes can simplify purification.[14]

-

Caption: A typical experimental workflow for the Mitsunobu reaction.

Scope and Limitations

The Mitsunobu reaction is incredibly versatile, accommodating a wide range of alcohols and nucleophiles.

Suitable Alcohols:

-

Primary and secondary alcohols are ideal substrates.[15]

-

Tertiary alcohols generally do not react due to steric hindrance.[11]

-

Sterically hindered secondary alcohols may require more forcing conditions or specialized reagents.[14]

Suitable Nucleophiles: The key requirement for the nucleophile is a pKa of approximately 15 or lower to ensure it can be deprotonated by the betaine intermediate.[9]

-

Oxygen Nucleophiles: Carboxylic acids (forming esters), phenols (forming aryl ethers).[3][9]

-

Nitrogen Nucleophiles: Imides (e.g., phthalimide), sulfonamides, and azides (from hydrazoic acid or its surrogates like diphenylphosphoryl azide).[1][16]

-

Sulfur Nucleophiles: Thiols (forming thioethers).[1]

-

Carbon Nucleophiles: Certain active methylene compounds.[17]

Common Side Reactions and Troubleshooting:

-

Elimination: For secondary alcohols prone to elimination, this can be a competing pathway.

-

No Reaction: If the nucleophile is not acidic enough (pKa > 15), deprotonation will be inefficient, and the reaction may fail.[8] Using a stronger base-generating azodicarboxylate like 1,1′-(azodicarbonyl)dipiperidine (ADDP) can sometimes overcome this limitation.[18]

-

Byproduct Removal: The separation of the product from TPPO and the hydrazine byproduct is a common challenge.[13] The use of polymer-supported triphenylphosphine or modified phosphines can facilitate easier purification through filtration.[13][18]

Conclusion: A Field-Proven Tool for Synthesis

The Mitsunobu reaction, particularly with the use of DIAD, remains an indispensable tool for organic chemists. Its ability to achieve stereospecific C-O, C-N, and C-S bond formation under mild conditions has cemented its place in the synthesis of a vast array of complex molecules.[19] A thorough understanding of its mechanism, scope, and practical considerations is essential for its successful application in research and development.

References

- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Center for Biotechnology Information.

-

Mitsunobu Reaction: Mechanism, Steps & Applications Explained. (n.d.). Vedantu. Retrieved January 5, 2026, from [Link]

-

The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]

-

Mastering the Mitsunobu Reaction with Diisopropyl Azodicarboxamide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (2017). ACS Publications. Retrieved January 5, 2026, from [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Mitsunobu and Related Reactions: Advances and Applications. (2009). Chemical Reviews. Retrieved January 5, 2026, from [Link]

-

Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]

-

Mitsunobu reaction. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Mitsunobu Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 5, 2026, from [Link]

-

The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (2007). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (2017). Digital Scholarship@UNLV. Retrieved January 5, 2026, from [Link]

-

Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved January 5, 2026, from [Link]

-

Mitsunobu Reaction. (n.d.). Chemistry Steps. Retrieved January 5, 2026, from [Link]

-

Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications. (2020). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Mitsunobu Reaction. (n.d.). BYJU'S. Retrieved January 5, 2026, from [Link]

-

Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (2017). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Mitsunobu Reaction. (n.d.). J&K Scientific LLC. Retrieved January 5, 2026, from [Link]

-

Mitsunobu Reaction Insights. (n.d.). Scribd. Retrieved January 5, 2026, from [Link]

-

Applications of Mitsunobu Reaction in total synthesis of natural products: REVIEW. (2015). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Mitsunobu reaction issues. (2018). Reddit. Retrieved January 5, 2026, from [Link]

-

Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. (2022). PubMed Central. Retrieved January 5, 2026, from [Link]

-

A general procedure for mitsunobu inversion of sterically hindered alcohols. (1996). Organic Syntheses. Retrieved January 5, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mitsunobu Reaction: Mechanism, Steps & Applications Explained [vedantu.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. nbinno.com [nbinno.com]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. scribd.com [scribd.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. byjus.com [byjus.com]

- 16. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

safety and handling of Diisopropyl azodicarboxylate in the lab

An In-Depth Technical Guide to the Safe Laboratory Handling of Diisopropyl Azodicarboxylate (DIAD)

Introduction: Acknowledging a Double-Edged Sword in Synthesis

This compound (DIAD) is a cornerstone reagent in modern organic synthesis, prized for its pivotal role as an activator in the Mitsunobu reaction, which facilitates the stereospecific conversion of alcohols to a wide array of functionalities.[1][2][3] It is the diisopropyl ester of azodicarboxylic acid and is frequently employed with triphenylphosphine.[4][5] Historically, DIAD gained prominence as a safer alternative to its more volatile and shock-sensitive analogue, diethyl azodicarboxylate (DEAD).[4][6][7] However, this relative safety does not imply an absence of risk. DIAD is an energetic azo compound with inherent thermal instability and significant health hazards that demand a rigorous and informed approach to its handling, storage, and use.[4][8][9] This guide provides researchers, scientists, and drug development professionals with the technical knowledge and field-proven protocols necessary to utilize DIAD's synthetic utility while mitigating its associated risks.

Section 1: Hazard Identification and Intrinsic Properties

A foundational understanding of a reagent's properties is the first line of defense in the laboratory. The hazards of DIAD are multifaceted, spanning physical, health, and environmental risks.

Physicochemical and Hazard Data

The following tables summarize the essential identification, physical, and hazard information for DIAD.

Table 1: Chemical Identification and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | DIAD, Diisopropyl azodiformate |

| CAS Number | 2446-83-5[6][10] |

| Molecular Formula | C₈H₁₄N₂O₄[10] |

| Molecular Weight | 202.21 g/mol [6][10] |

| Appearance | Orange to red-brown clear liquid[10] |

| Melting Point | 3-5 °C[6][10] |

| Boiling Point | 75 °C @ 0.25 mmHg[10] |

| Density | 1.027 g/mL[6] |

| Flash Point | 106 °C[10][11] |

Table 2: GHS Hazard Classification

| Hazard Class | GHS Statement |

| Skin Irritation | H315: Causes skin irritation[10][11][12] |

| Eye Irritation | H319: Causes serious eye irritation[10][11][12] |

| Respiratory Irritation | H335: May cause respiratory irritation[10][12] |

| Carcinogenicity | H351: Suspected of causing cancer[10][12] |

| Target Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure[10][11][13] |

| Environmental Hazard | H411: Toxic to aquatic life with long lasting effects[10][11][12] |

The Causality Behind the Hazards: A Deeper Look

Thermal Instability : As an azo compound, the N=N bond in DIAD is a point of inherent weakness. The substance is prone to exothermic decomposition, which can self-accelerate, particularly at elevated temperatures.[4][8][9] Studies have shown that the thermal decomposition of DIAD begins around 80°C, with a maximum rate of weight loss at 138°C.[4][8][14] Heating, especially under confinement where pressure cannot dissipate, can lead to a runaway reaction, resulting in violent decomposition or an explosion.[11][15] The calculated self-accelerating decomposition temperature (SADT) for a standard 25 kg package is 89.0°C, a critical parameter for storage and transport safety.[4][14]

Health Hazards : DIAD is a potent irritant to the skin, eyes, and respiratory system.[10][11][12][13] Prolonged or repeated exposure can lead to systemic effects and potential damage to organs.[10][11][13] Critically, it is classified as a suspected carcinogen, mandating the minimization of any direct exposure.[10][12]

Section 2: Comprehensive Protocols for Safe Handling and Storage

Mitigating the risks identified above requires a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and stringent storage protocols.

Engineering Controls: The Primary Barrier

-

Chemical Fume Hood : All manipulations of DIAD, including weighing, dispensing, and its use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[12][13]

-

Ventilation : The laboratory must be well-ventilated to handle any fugitive emissions.[10][11]

-

Emergency Equipment : A safety shower and eyewash station must be immediately accessible and regularly tested.[10][13]

Personal Protective Equipment (PPE): The Last Line of Defense

Table 3: Required Personal Protective Equipment for DIAD

| Body Part | Equipment Specification | Rationale |

| Eyes/Face | Chemical splash goggles and a full-face shield.[10] | Protects against splashes and vapor contact with eyes and face. |

| Hands | Compatible, chemically resistant gloves (e.g., nitrile, neoprene).[10][13][15] | Prevents skin contact and irritation. Gloves should be inspected before use and disposed of after handling. |

| Body | Flame-resistant laboratory coat and closed-toe shoes. A chemical-resistant apron is recommended for larger quantities.[10][13] | Protects skin from accidental spills. |

| Respiratory | A NIOSH-approved respirator with appropriate cartridges may be required if engineering controls fail or for emergency response.[10][12] | Prevents inhalation of harmful vapors. |

Storage and Segregation: Preventing Incidents

Proper storage is critical to prevent thermal decomposition.

-

Container : Keep in a tightly sealed, clearly labeled container.[10][11][12][13] Containers may need to be vented periodically to prevent pressure buildup.[11]

-

Atmosphere : For long-term storage, keeping the container under an inert atmosphere (e.g., nitrogen or argon) is advisable to enhance stability.[11]

-

Incompatibilities : Store away from heat, sparks, open flames, and direct sunlight.[10][11] Segregate from incompatible materials such as strong oxidizing agents, strong bases, and alcohols.[11]

Section 3: A Case Study in Safe Application: The Mitsunobu Reaction

The Mitsunobu reaction is the most common application of DIAD.[4][6] Its successful and safe execution hinges on controlling the reaction's exothermicity.

Workflow for Safe Mitsunobu Reaction

The following diagram outlines the critical steps and safety checkpoints for performing a Mitsunobu reaction with DIAD.

Caption: Safe workflow for a DIAD-mediated Mitsunobu reaction.

Step-by-Step Experimental Protocol

-

Preparation : In a certified chemical fume hood, assemble oven-dried glassware under an inert atmosphere.

-

Reagent Charging : To the reaction flask, add the alcohol, the acidic nucleophile (e.g., carboxylic acid), and triphenylphosphine. Dissolve these components in a suitable anhydrous solvent (e.g., THF, toluene).

-

Critical Cooling Step : Immerse the reaction flask in an ice-water bath and cool the stirred solution to 0°C.[3][6] This step is non-negotiable; it is the primary method for controlling the initial exotherm upon DIAD addition.

-

Controlled DIAD Addition : Add DIAD to the reaction mixture dropwise via a syringe or dropping funnel over a period of several minutes. Never add the reaction mixture to DIAD. The characteristic orange color of DIAD should dissipate upon reacting. A persistent orange/red color may indicate reaction completion or stalling. Rapid addition can overwhelm the cooling capacity of the ice bath, leading to a dangerous temperature spike and potential runaway reaction.

-

Reaction and Monitoring : Once the addition is complete, allow the reaction to stir and slowly warm to room temperature.[6] Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Workup and Purification : Upon completion, quench the reaction safely (e.g., by adding water or saturated aqueous sodium bicarbonate). Proceed with standard extraction and purification procedures. Be aware that separating the product from triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproduct can be challenging and may require careful chromatography.

Section 4: Emergency Response and Disposal

Preparedness is paramount. All personnel using DIAD must be familiar with these procedures.

Emergency Procedures

Table 4: Emergency Response Plan

| Situation | Action |

| Spill | Evacuate non-essential personnel. Wearing full PPE, cover and contain the spill with a chemically inert absorbent material (e.g., sand, vermiculite).[10][11] Do not use combustible materials like paper towels. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[10][11] Ventilate the area and wash the spill site after cleanup is complete. |

| Fire | Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[10][11] Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) due to the generation of toxic combustion products, including carbon oxides and nitrogen oxides (NOx).[10][11] |

| Exposure | Inhalation : Move the individual to fresh air immediately. Seek medical attention.[10][11] Skin : Immediately remove contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[10][11][13] Eyes : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][11][13] Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention. |

Waste Management

All DIAD-containing waste, including reaction residues and contaminated materials, is classified as hazardous waste.

-

Collect all waste in designated, sealed, and properly labeled containers.

-

Do not pour DIAD waste down the drain.[11]

-

Disposal must be handled by a licensed professional waste disposal service, typically through high-temperature incineration with appropriate scrubbers.[13]

-

Always adhere to all federal, state, and local environmental regulations for hazardous waste disposal.[10]

Conclusion: A Mandate for Vigilance

This compound is an enabling reagent in chemical synthesis, but its utility is inextricably linked to its hazards. It is not a benign compound and must be treated with the respect it deserves. The principles of safe handling—a thorough understanding of its reactivity, consistent use of engineering controls and PPE, strict adherence to temperature control during reactions, and a well-rehearsed emergency plan—are not merely recommendations but essential components of responsible laboratory practice. By internalizing and implementing the guidance within this document, researchers can continue to leverage the power of DIAD while ensuring the safety of themselves, their colleagues, and the environment.

References

-

Chem-Station. This compound: self-accelerating decomposition and explosion. [Link]

-

ChemistryViews. Replacing a DEAD, Middle-aged Reagent. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering the Mitsunobu Reaction with Diisopropyl Azodicarboxamide. [Link]

-

Common Organic Chemistry. This compound (DIAD). [Link]

-

ResearchGate. Thermal decomposition mechanism of this compound and its thermal hazard assessment. [Link]

-

ResearchGate. Azodicarboxylates: Explosive Properties and Thermal Hazard. [Link]

-

Process Safety Center. Azodicarboxylates: Explosive Properties and Thermal Hazards. [Link]

-

ResearchGate. Is there any alternative to the Mitsunobu reaction? [Link]

-

National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

-

University of California, Santa Barbara. Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate. [Link]

-

Wikipedia. Mitsunobu reaction. [Link]

-

Wikipedia. This compound. [Link]

Sources

- 1. Replacing a DEAD, Middle-aged Reagent - ChemistryViews [chemistryviews.org]

- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. This compound: self-accelerating decomposition and explosion_Chemicalbook [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound (DIAD) [commonorganicchemistry.com]

- 7. pscfiles.tamu.edu [pscfiles.tamu.edu]

- 8. This compound: Application, synthesis and decomposition_Chemicalbook [chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. msds.nipissingu.ca [msds.nipissingu.ca]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. biosynth.com [biosynth.com]

- 14. researchgate.net [researchgate.net]

- 15. cdhfinechemical.com [cdhfinechemical.com]

understanding the role of DIAD as a hydride acceptor

An In-depth Technical Guide to the Role of Diisopropyl Azodicarboxylate (DIAD) as a Hydride Acceptor

Abstract

This compound (DIAD) is a versatile reagent in modern organic synthesis, prized for its role in a variety of chemical transformations. While often broadly categorized as a "hydride acceptor," its function is nuanced and highly context-dependent. This guide provides an in-depth analysis of DIAD's reactivity, moving beyond simplified labels to explore its precise mechanistic roles. We will deconstruct its function in the renowned Mitsunobu reaction, where it acts as a potent oxidant in a complex redox system, and examine its more direct role as a hydrogen acceptor in dehydrogenation reactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of DIAD to optimize existing protocols and innovate new synthetic methodologies.

Core Properties and Reactivity of DIAD

This compound (DIAD) is the diisopropyl ester of azodicarboxylic acid, appearing as a distinct orange-red liquid.[1][2] Its chemical reactivity is dominated by the electrophilic nature of the nitrogen-nitrogen double bond (N=N), which is flanked by two electron-withdrawing ester groups. This configuration makes DIAD a strong electron acceptor and, consequently, a powerful oxidizing agent in numerous reactions.[3][4]

Table 1: Physicochemical Properties of DIAD

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₄N₂O₄ | [1] |

| Molar Mass | 202.21 g/mol | [1] |

| Appearance | Orange-red oily liquid | [1][2] |

| CAS Number | 2446-83-5 | [1] |

| Density | 1.027 g/mL at 25 °C | [1] |

| Boiling Point | 75 °C at 0.25 mmHg | [1] |

| Solubility | Soluble in THF, DCM, Toluene; Insoluble in water | [1][3] |

Expert Insight on Safety and Handling: The reactivity that makes DIAD a valuable reagent also necessitates careful handling. DIAD is classified as an irritant and is thermally sensitive.[2][5] Its decomposition can be self-accelerating at elevated temperatures, posing a risk of thermal runaway.[5][6] Therefore, it is crucial to store DIAD at low temperatures (typically 2-8 °C) away from heat sources and to conduct reactions involving DIAD with appropriate temperature control.[2]

The Mitsunobu Reaction: Deconstructing the "Hydride Acceptor" Concept

The most prominent application of DIAD is in the Mitsunobu reaction, a powerful method for converting primary and secondary alcohols into a wide range of functional groups with inversion of stereochemistry.[7][8] In this context, DIAD is often described as a hydride acceptor, but this is a mechanistic simplification. In reality, DIAD functions as the terminal oxidant in a sophisticated dehydrative redox-condensation process.[9]

The Mechanistic Cycle: A Redox Partnership

The driving force of the Mitsunobu reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃P=O).[10] DIAD's role is to facilitate this by oxidizing triphenylphosphine (PPh₃). The mechanism proceeds through several key steps:

-

Activation: Triphenylphosphine, a potent nucleophile, attacks one of the electrophilic nitrogen atoms of DIAD. This rapid initial step forms a betaine intermediate (a zwitterion).[7][11]

-

Protonation: The betaine is a strong base and deprotonates the acidic nucleophile (e.g., a carboxylic acid), forming an ion pair.[7] This step is critical; the nucleophile must be sufficiently acidic (typically pKa < 13) to avoid side reactions.[7]

-

Formation of the Oxyphosphonium Salt: The alcohol attacks the now-activated phosphonium center of the ion pair, displacing the hydrazine derivative of DIAD and forming a key intermediate: an alkoxyphosphonium salt. This step effectively converts the alcohol's hydroxyl group into an excellent leaving group.[12]

-

Sₙ2 Displacement: The conjugate base of the acidic nucleophile, generated in step 2, performs a backside attack on the carbon atom bearing the alkoxyphosphonium group. This Sₙ2 displacement proceeds with complete inversion of configuration, ejecting triphenylphosphine oxide and yielding the final product.[11][12]

Throughout this cycle, DIAD is formally reduced to diisopropyl hydrazodicarboxylate by accepting two protons and two electrons, while PPh₃ is oxidized to Ph₃P=O. DIAD does not directly accept a hydride (H⁻) from the alcohol. Instead, it enables the overall redox transformation that results in a net dehydration.

Experimental Protocol: A Self-Validating Mitsunobu Esterification

This protocol describes the esterification of a secondary alcohol where stereochemical inversion can be monitored (e.g., by polarimetry or chiral chromatography) to validate the Sₙ2 pathway.

-

Objective: Synthesize an ester from a chiral secondary alcohol and benzoic acid with inversion of configuration.

-

Reagents & Materials:

-

Chiral secondary alcohol (e.g., (R)-2-octanol) (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Benzoic Acid (1.2 eq)

-

This compound (DIAD) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard workup and purification reagents (Saturated NaHCO₃, brine, MgSO₄, silica gel)

-

-

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add the alcohol (1.0 eq), benzoic acid (1.2 eq), and PPh₃ (1.2 eq).

-

Dissolution: Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to the alcohol).

-

Cooling (Causality Check): Cool the solution to 0 °C using an ice bath. This is critical to control the initial exothermic reaction between PPh₃ and DIAD, preventing the formation of byproducts.[10]

-

Reagent Addition (Causality Check): Add DIAD (1.2 eq) dropwise to the stirred solution over 10-15 minutes. A slow addition rate is essential for maintaining temperature control and ensuring the formation of the desired betaine intermediate over alternative pathways.[11] The characteristic orange-red color of DIAD should fade as the reaction proceeds.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

-

Workup:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove excess benzoic acid) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification (Trustworthiness Check): The crude product will contain the desired ester, triphenylphosphine oxide, and the diisopropyl hydrazodicarboxylate byproduct. Purify via flash column chromatography on silica gel. The separation of Ph₃P=O can be challenging; using a less polar solvent system can often facilitate its removal.

-

Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Confirm the inversion of stereochemistry using a polarimeter and compare the sign of rotation to the starting alcohol or a known standard.

-

DIAD as a Direct Hydrogen Acceptor: Dehydrogenation Reactions

Beyond the Mitsunobu reaction, DIAD serves as a direct oxidant in various dehydrogenation processes. A prominent example is the nitroxyl radical-catalyzed oxidation of alcohols to aldehydes and ketones, where DIAD acts as the stoichiometric terminal oxidant.[13][14]

Mechanism of Nitroxyl-Radical Catalyzed Oxidation

This methodology provides a mild and efficient alternative to heavy-metal-based oxidants. The catalytic cycle relies on the regeneration of the active oxidizing species by DIAD.

-

Activation: An acid additive (e.g., acetic acid) facilitates the disproportionation of a stable nitroxyl radical (like Nor-AZADO) into an active oxoammonium ion.[15]

-

Oxidation: The oxoammonium ion oxidizes the alcohol to the corresponding aldehyde or ketone, while being reduced itself to a hydroxylamine.

-

Regeneration: DIAD acts as the crucial hydrogen acceptor, re-oxidizing the hydroxylamine back to the oxoammonium ion, thus closing the catalytic cycle. In this process, DIAD is reduced to its hydrazine derivative.[15]

This system is highly effective for oxidizing a wide range of primary and secondary alcohols without the common side-reaction of overoxidation to carboxylic acids.[13][14]

Experimental Protocol: Oxidation of a Secondary Alcohol to a Ketone

-

Objective: To oxidize 1-phenylethanol to acetophenone using a catalytic amount of a nitroxyl radical and a stoichiometric amount of DIAD.

-

Reagents & Materials:

-

1-Phenylethanol (1.0 eq)

-

Nor-AZADO (0.01 eq, 1 mol%)

-

Acetic Acid (AcOH) (0.2 eq)

-

This compound (DIAD) (1.5 eq)

-

Dichloromethane (DCM)

-

-

Procedure:

-

To a stirred solution of 1-phenylethanol (1.0 eq), Nor-AZADO (0.01 eq), and AcOH (0.2 eq) in DCM (0.5 M), add DIAD (1.5 eq) at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, concentrate the reaction mixture directly under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure acetophenone.

-

Validation: The absence of the alcohol's -OH stretch in the IR spectrum and the appearance of a ketone carbonyl stretch (~1685 cm⁻¹) confirms the oxidation. ¹H NMR will show the disappearance of the carbinol proton and methine quartet, and the appearance of a methyl singlet for acetophenone.

-

Conclusion

This compound is a powerful synthetic tool whose function as a "hydride acceptor" is best understood through its role as a potent oxidant. In the Mitsunobu reaction, it enables a dehydrative condensation by oxidizing triphenylphosphine, a process that is mechanistically distinct from a direct hydride transfer. In contrast, in dehydrogenation reactions such as nitroxyl radical-catalyzed alcohol oxidations, DIAD acts as a more direct hydrogen acceptor, regenerating the active catalyst. For the modern chemist, recognizing this mechanistic duality is paramount. It allows for the rational selection of reaction conditions, troubleshooting of unexpected outcomes, and the innovative application of DIAD's unique reactivity to solve complex synthetic challenges in drug discovery and materials science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Grokipedia. This compound. Grokipedia. [Link]

-

Wikipedia. Mitsunobu reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Jinxiang Chemical. The Multifunctional Application Value of DIAD in Synthesis. Jinxiang Chemical. [Link]

-

DIAD: Unlocking the Green Chemistry Key to Complex Molecular Synthesis. Chemical Synthesis Insights. [Link]

-

Shi, Y., et al. This compound: self-accelerating decomposition and explosion. Journal of Thermal Analysis and Calorimetry2024 . [Link]

-

Royal Society of Chemistry. Application of dialkyl azodicarboxylate frameworks featuring multi-functional properties. Organic Chemistry Frontiers. [Link]

-

BYJU'S. Mitsunobu Reaction. BYJU'S Learning App. [Link]

-

Yoneda, F. Oxidation Reactions by Diethyl Azodicarboxylate. Journal of Synthetic Organic Chemistry, Japan1980 , 38(7), 695-707. [Link]

-

Wang, D., et al. Catalytic Enantioselective Hydrogen Atom Abstraction Enables the Asymmetric Oxidation of Meso Diols. Journal of the American Chemical Society2019 , 141(42), 16624–16629. [Link]

-

Organic Chemistry Portal. This compound (DIAD). Organic Chemistry Portal. [Link]

-

Wikipedia. This compound. Wikipedia, The Free Encyclopedia. [Link]

-

Hayashi, M., Shibuya, M., & Iwabuchi, Y. Oxidation of alcohols to carbonyl compounds with this compound catalyzed by nitroxyl radicals. The Journal of Organic Chemistry2012 , 77(6), 3005–3009. [Link]

-

Organic Chemistry Portal. Oxidation of Alcohols to Carbonyl Compounds with this compound Catalyzed by Nitroxyl Radicals. Organic Chemistry Portal. [Link]

-

Kaur, N. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Current Organic Synthesis2021 , 18(1), 24-48. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. The Multifunctional Application Value of DIAD in Synthesis | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 3. nbinno.com [nbinno.com]

- 4. Application of dialkyl azodicarboxylate frameworks featuring multi-functional properties - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. This compound: self-accelerating decomposition and explosion_Chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitsunobu Reaction: Mechanism, Steps & Applications Explained [vedantu.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. This compound [organic-chemistry.org]

- 14. Oxidation of alcohols to carbonyl compounds with this compound catalyzed by nitroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oxidation of Alcohols to Carbonyl Compounds with this compound Catalyzed by Nitroxyl Radicals [organic-chemistry.org]

physical and chemical properties of Diisopropyl azodicarboxylate

An In-depth Technical Guide to Diisopropyl Azodicarboxylate (DIAD)

Introduction: The Role of DIAD in Modern Organic Synthesis

This compound (DIAD) is the diisopropyl ester of azodicarboxylic acid, recognized as a versatile and crucial reagent in organic chemistry.[1] Appearing as an orange or orange-red liquid at room temperature, its utility spans numerous transformations, most notably the renowned Mitsunobu reaction.[1][2] In this capacity, it functions as a potent hydride acceptor or oxidizing agent, typically in concert with triphenylphosphine (PPh₃), to facilitate the conversion of primary and secondary alcohols into a diverse array of functional groups with a predictable inversion of stereochemistry.[3][4] This unique reactivity under mild, neutral conditions has cemented its role in the synthesis of complex natural products and pharmaceuticals.[5][6]

While structurally similar to diethyl azodicarboxylate (DEAD), DIAD is often preferred in modern laboratories. Its bulkier isopropyl groups can reduce the formation of undesired hydrazide byproducts.[7] Furthermore, it is considered a safer alternative to DEAD, which has more pronounced safety concerns.[8] This guide provides an in-depth exploration of the physical and chemical properties of DIAD, its reaction mechanisms, practical applications, synthesis, and critical safety protocols for researchers, scientists, and drug development professionals.

Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of DIAD's physical and chemical characteristics is fundamental to its effective and safe use in the laboratory.

Physical Properties

DIAD is an orange liquid soluble in most common organic solvents and plasticizers but insoluble in water.[2][9][10] Its key physical constants are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₄N₂O₄ | [1][11] |

| Molar Mass | 202.21 g·mol⁻¹ | [1][8][11] |

| Appearance | Orange to orange-red liquid | [1][2][11] |

| Density | 1.027 g/cm³ (at 25 °C) | [1][8] |

| Melting Point | 3 to 5 °C (37 to 41 °F) | [1][8][11] |

| Boiling Point | 75 °C at 0.25 mmHg | [2][11] |

| Refractive Index (n20/D) | 1.420 | [2] |

Chemical Reactivity and Stability

The core of DIAD's reactivity lies in the electrophilic nature of its N=N double bond. This allows it to readily accept a pair of electrons, most famously from a phosphine like PPh₃, initiating reactions such as the Mitsunobu.[3][12]

DIAD is thermally sensitive. While stable under recommended storage conditions (refrigerated at 2-8 °C), it can undergo self-accelerating decomposition at elevated temperatures.[9][13] Decomposition begins around 80 °C, with a maximum rate of weight loss at 138 °C, and can be violent at or above 100 °C.[7][13] The decomposition mechanism involves the initial cleavage of the C-O single bond, followed by C-C and N=N bond breakage, ultimately producing gases like CO₂ and H₂O.[7][13] This thermal instability underscores the need for strict temperature control during both storage and reaction.

Spectroscopic Data

Characterization of DIAD is typically performed using standard spectroscopic methods.

-

¹H NMR (CDCl₃): The proton NMR spectrum is relatively simple, showing characteristic signals for the isopropyl group protons. A multiplet for the CH proton can be expected around δ 4.0, and a doublet for the CH₃ protons around δ 1.2.[14]

-

¹³C NMR, ¹⁵N NMR, ¹⁷O NMR: These techniques provide further structural confirmation.[15]

-

IR Spectroscopy: The infrared spectrum will show strong characteristic absorptions for the C=O (ester) and N=N groups.[16]

-

Mass Spectrometry: GC-MS analysis shows a top peak at m/z 43.[16]

Part 2: The Mitsunobu Reaction: Mechanism and Protocol

The Mitsunobu reaction is the cornerstone application of DIAD, enabling the stereospecific substitution of primary and secondary alcohols.[3][5] The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3][4]

Causality of the Mechanism

The reaction proceeds through a series of well-defined steps, each enabling the next. The key is the in-situ activation of the alcohol, transforming the poor hydroxyl leaving group into a good one.

-

Betaine Formation: The reaction initiates with a nucleophilic attack of triphenylphosphine (PPh₃) on one of the electrophilic nitrogen atoms of DIAD. This forms a highly reactive betaine intermediate.[12]

-

Proton Transfer: The betaine is a strong base and rapidly deprotonates the acidic nucleophile (H-Nuc), such as a carboxylic acid, forming an ion pair.[12] This step is crucial; the nucleophile must be sufficiently acidic (typically pKa ≤ 15) to be deprotonated.[4]

-

Alcohol Activation: The deprotonated DIAD-adduct then protonates the alcohol, which subsequently attacks the positively charged phosphorus atom of the PPh₃-adduct. This forms a key oxyphosphonium salt intermediate, effectively "activating" the alcohol's oxygen.

-

Sɴ2 Displacement: The now-anionic nucleophile performs a backside attack on the carbon atom bearing the oxyphosphonium group. This proceeds via a classic Sɴ2 mechanism, leading to a complete inversion of stereochemistry at that carbon center.[4][6] The leaving group is the thermodynamically stable triphenylphosphine oxide (TPPO).

Visualizing the Mitsunobu Reaction Mechanism

Caption: The mechanistic pathway of the DIAD-mediated Mitsunobu reaction.

Field-Proven Experimental Protocol (General)

The order of reagent addition can be critical for success, especially with sensitive substrates. The most common procedure involves adding the azodicarboxylate last to a cooled solution of the other components. This minimizes side reactions.

-

Preparation: In a round-bottomed flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary or secondary alcohol (1.0 eq.), the acidic nucleophile (e.g., carboxylic acid, 1.1-1.5 eq.), and triphenylphosphine (1.1-1.5 eq.) in a suitable anhydrous solvent (e.g., THF, DCM, diethyl ether).[3][6][12]

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.[3][8][12] Efficient stirring is essential.

-

DIAD Addition: Slowly, add DIAD (1.1-1.5 eq.), typically as a solution in the same anhydrous solvent, dropwise to the cooled reaction mixture.[3][8] The characteristic orange color of DIAD may fade as the reaction proceeds.

-

Causality Insight: Slow, controlled addition at low temperature is crucial to manage the exothermic nature of the initial betaine formation and prevent the formation of side products.

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-16 h), monitoring by TLC or LC-MS until the starting alcohol is consumed.[8]

-

Workup and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

The primary byproducts are triphenylphosphine oxide (TPPO) and the reduced DIAD, diisopropyl hydrazodicarboxylate. Purification often requires column chromatography.[17]

-

Practical Insight: TPPO can sometimes be removed by precipitation. After concentrating the reaction mixture, dissolve the residue in a minimal amount of a solvent like diethyl ether, then add a non-polar solvent like hexanes or pentane dropwise to precipitate the TPPO, which can then be filtered off.[17] The reduced DIAD can be removed by washing the organic layer with an aqueous acid solution.

-

Visualizing the Experimental Workflow

Caption: A typical experimental workflow for the Mitsunobu reaction.

Part 3: Other Synthetic Applications

Beyond its flagship role in the Mitsunobu reaction, DIAD is a valuable reagent in several other organic transformations.

-

Aza-Baylis-Hillman Reaction: DIAD has been used to generate aza-Baylis-Hillman adducts with acrylates.[1]

-

Selective Deprotection: It can serve as a selective deprotectant for N-benzyl groups, leaving other protecting groups intact.[1][10]

-

Oxidation of Alcohols: In conjunction with a nitroxyl radical catalyst (like TEMPO), DIAD can oxidize primary and secondary alcohols to aldehydes and ketones, respectively, without overoxidation to carboxylic acids.[2][18]

-

Amide Synthesis: A photoorganocatalytic method uses DIAD to react with aldehydes, forming an intermediate that subsequently reacts with amines to yield amides under mild conditions.[18]

-

Industrial Uses: In industrial settings, DIAD can act as a thermal initiator for polymerization and as a liquid foaming agent for vinyl resins and rubbers.[2][10]

Part 4: Synthesis of this compound

DIAD is typically prepared via a two-step process involving the formation of a hydrazine intermediate followed by oxidation.

-

Hydrazine Formation: Isopropyl chloroformate reacts with hydrazine to form diisopropyl hydrazine-1,2-dicarboxylate.[19]

-

Oxidation: The resulting diisopropyl hydrazine-1,2-dicarboxylate is then oxidized to DIAD.[19] Common oxidizing agents include hydrogen peroxide or fuming nitric acid. A method using hydrogen peroxide is often preferred for being cleaner and more environmentally friendly.[13][19]

Visualizing the Synthesis Workflow

Caption: A simplified two-step synthesis pathway for DIAD.

Part 5: Safety, Handling, and Storage

DIAD is a hazardous substance and must be handled with appropriate precautions. Its potential for thermal runaway necessitates strict adherence to safety protocols.

Hazard Identification

DIAD is classified with several hazards under the Globally Harmonized System (GHS).

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation. | [9] |

| Eye Irritation | H319 | Causes serious eye irritation. | [9] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [9] |

| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure. | [9] |

| Aquatic Hazard (Chronic) | H411 | Toxic to aquatic life with long lasting effects. | [9] |

| Carcinogenicity (Suspected) | H351 | Suspected of causing cancer. |

Handling and Personal Protective Equipment (PPE)

-